

A Comparative Guide to the Characterization of 2-Hydroxy-3,6-dimethylbenzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-3,6-dimethylbenzaldehyde

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In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of aromatic aldehydes is paramount. **2-Hydroxy-3,6-dimethylbenzaldehyde**, a key intermediate, demands rigorous characterization to ensure purity, confirm identity, and predict reactivity. This guide provides an in-depth comparison of independent analytical methods for the comprehensive characterization of this compound, grounded in established scientific principles and supported by comparative experimental data from structurally related molecules. Our approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for analysis, emphasizing not just the "what" but the "why" behind the data.

Introduction to 2-Hydroxy-3,6-dimethylbenzaldehyde

2-Hydroxy-3,6-dimethylbenzaldehyde (CAS No: 1666-04-2) is an aromatic aldehyde with the molecular formula $C_9H_{10}O_2$ and a molecular weight of 150.17 g/mol ^[1] Its structure, featuring a hydroxyl group, an aldehyde moiety, and two methyl groups on the benzene ring, gives rise to distinct spectroscopic signatures. Understanding these signatures is crucial for quality control and for predicting the molecule's role in complex synthetic pathways. This guide will explore its characterization through Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For **2-Hydroxy-3,6-dimethylbenzaldehyde**, both ^1H and ^{13}C NMR are indispensable.

Proton (^1H) NMR Spectroscopy

^1H NMR spectroscopy reveals the chemical environment of the hydrogen atoms in the molecule. The expected ^1H NMR spectrum of **2-Hydroxy-3,6-dimethylbenzaldehyde** is predicted based on the analysis of its isomers and related structures. A ^1H NMR spectrum for a compound identified as "3,6-DIMETHYL-2-HYDROXY BENZALDEHYDE," which is consistent with the target molecule, provides valuable reference data.[\[2\]](#)

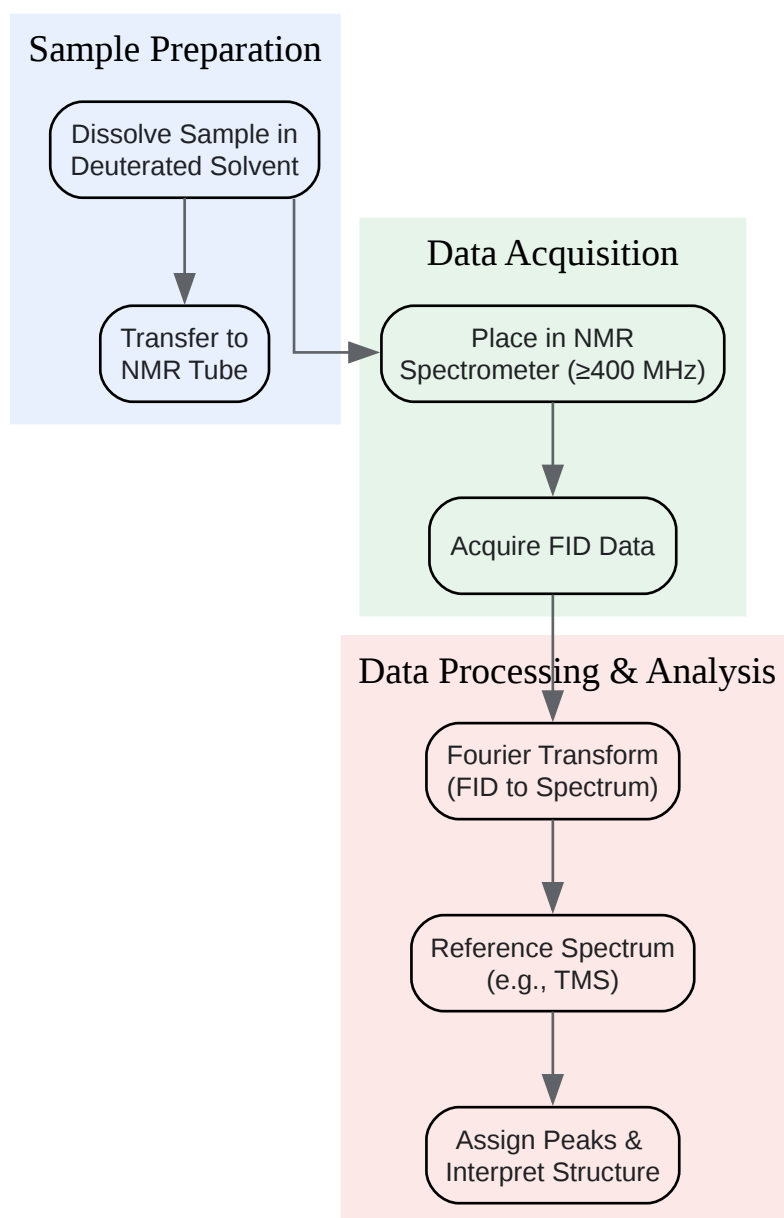
Expected Chemical Shifts and Rationale:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Aldehyde (-CHO)	~9.8 - 10.5	The electronegative oxygen atom deshields the aldehyde proton, shifting it significantly downfield.
Phenolic Hydroxyl (-OH)	~11.0 - 11.5	Intramolecular hydrogen bonding with the adjacent aldehyde group strongly deshields this proton, resulting in a characteristic downfield singlet. The spectrum for 2-hydroxy-3-methylbenzaldehyde shows this peak at 11.25 ppm. [3]
Aromatic (H-4, H-5)	~6.8 - 7.5	The precise shifts of the two aromatic protons are influenced by the electronic effects of the hydroxyl, aldehyde, and methyl substituents. They will appear as doublets due to coupling with each other.
Methyl (-CH ₃ at C-3)	~2.2 - 2.4	These protons are attached to an aromatic ring and will appear as a singlet. In 2-hydroxy-3-methylbenzaldehyde, this peak is at 2.23 ppm. [3]
Methyl (-CH ₃ at C-6)	~2.5 - 2.7	The proximity to the electron-withdrawing aldehyde group will likely shift this methyl group slightly further downfield compared to the C-3 methyl.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Hydroxy-3,6-dimethylbenzaldehyde** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Visualization of the ^1H NMR Workflow



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Caption: Workflow for ^1H NMR analysis.

Carbon- ^{13}C (^{13}C) NMR Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon framework of the molecule. Due to the low natural abundance of ^{13}C , these experiments require more time or a more concentrated sample.

Predicted Chemical Shifts and Rationale:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Aldehyde (C=O)	~190 - 195	The carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature of aldehydes. [4]
Aromatic (C-OH)	~160 - 165	The carbon atom attached to the hydroxyl group is significantly deshielded.
Aromatic (C-CHO)	~120 - 125	The ipso-carbon to the aldehyde group.
Aromatic (C-CH ₃)	~135 - 140	The carbons bearing the methyl groups.
Aromatic (C-H)	~115 - 130	The chemical shifts of the unsubstituted aromatic carbons.
Methyl (-CH ₃)	~15 - 25	The methyl carbons appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of a deuterated solvent in an NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C).
- Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required.
- Data Processing: Process the FID and reference the spectrum to the deuterated solvent signal.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For **2-Hydroxy-3,6-dimethylbenzaldehyde**, Electron Ionization (EI) is a common method.

A GC-MS spectrum is available for 2-Hydroxy-3,6-dimethyl-benzaldehyde.[5] The expected fragmentation pattern can be predicted based on the principles of mass spectrometry and data from related benzaldehydes.

Expected Fragmentation Pattern:

- Molecular Ion ($[M]^+$): The parent ion is expected at $m/z = 150$, corresponding to the molecular weight of the compound.
- $[M-1]^+$ Ion: Loss of a hydrogen radical from the aldehyde group is a common fragmentation pathway for benzaldehydes, leading to a peak at $m/z = 149$.
- $[M-15]^+$ Ion: Loss of a methyl radical ($\cdot\text{CH}_3$) from the molecular ion would result in a fragment at $m/z = 135$.
- $[M-29]^+$ Ion: Loss of the entire aldehyde group ($\cdot\text{CHO}$) would produce a fragment at $m/z = 121$.
- $[M-28]^+$ Ion: Loss of carbon monoxide (CO) is another characteristic fragmentation of benzaldehydes, leading to a peak at $m/z = 122$.

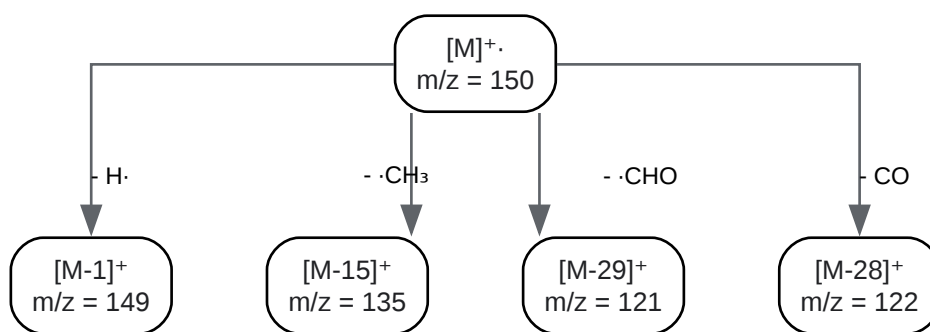
Comparative Mass Spectrometry Data:

Fragment	2-Hydroxy-3,6-dimethylbenzaldehyde (Predicted m/z)	Benzaldehyde (Observed m/z)[6]	2-Hydroxy-3-methylbenzaldehyde (Observed m/z)[7]
[M] ⁺	150	106	136
[M-1] ⁺	149	105	135
[M-CHO] ⁺	121	77	107
[M-CO] ⁺	122	78	108

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: Use a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a DB-5 column).
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
 - Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
- Data Analysis: Identify the compound by its retention time and compare its mass spectrum to library data and predicted fragmentation patterns.

Visualization of the MS Fragmentation Workflow



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Caption: Predicted EI-MS fragmentation pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibrational Mode & Rationale
Phenolic -OH	3200-3400 (broad)	The O-H stretching vibration. The broadness is due to hydrogen bonding with the aldehyde's carbonyl group. Spectra of other hydroxybenzaldehydes show a broad peak in this region.[8][9]
Aromatic C-H	3000-3100	C-H stretching vibrations of the aromatic ring.
Aliphatic C-H	2850-2960	C-H stretching vibrations of the methyl groups.
Aldehyde C-H	~2750 and ~2850	The C-H stretch of the aldehyde group often appears as a pair of weak to medium bands (Fermi resonance).
Aldehyde C=O	1650-1680	The strong carbonyl stretching vibration. Conjugation with the aromatic ring and hydrogen bonding with the hydroxyl group lowers the frequency compared to a simple aliphatic aldehyde.
Aromatic C=C	1450-1600	C=C stretching vibrations within the aromatic ring, typically appearing as multiple sharp bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

- Instrument Preparation: Ensure the FTIR spectrometer is on and the ATR crystal is clean.
- Background Scan: Acquire a background spectrum of the empty ATR crystal.

- Sample Application: Place a small amount of the solid **2-Hydroxy-3,6-dimethylbenzaldehyde** sample onto the ATR crystal and apply pressure to ensure good contact.
- Spectrum Acquisition: Acquire the sample spectrum.
- Data Analysis: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm^{-1}). Identify the characteristic absorption bands.

Conclusion

The comprehensive characterization of **2-Hydroxy-3,6-dimethylbenzaldehyde** is achieved through the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ^1H and ^{13}C NMR definitively map the carbon-hydrogen framework, MS confirms the molecular weight and provides fragmentation clues, and IR spectroscopy rapidly identifies the key functional groups. By comparing the experimental data with predicted values derived from established principles and data from analogous structures, researchers can confidently verify the identity and purity of this important chemical intermediate. This multi-faceted analytical approach ensures the scientific integrity required for successful research and development outcomes.

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